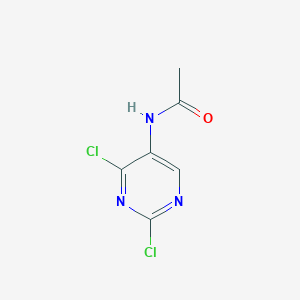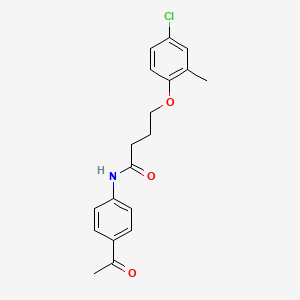
N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide, also known as 4-CPBA, is an organic compound with a wide range of applications in scientific research. It is a derivative of 4-chloro-2-methylphenoxyacetic acid (CMPA) and is commonly used in chemical synthesis, as a reagent for chemical reactions, and as an inhibitor for enzymes such as cyclooxygenase-2 (COX-2). 4-CPBA has been studied extensively for its biochemical and physiological effects and has been found to have a variety of potential applications in medical and scientific research.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme and preventing the formation of prostaglandins. This compound has also been found to inhibit the activity of other enzymes, such as 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. This compound has also been found to modulate the activity of ion channels, such as the voltage-gated sodium channel, and to act as an agonist of the cannabinoid receptor, CB1.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. This compound has also been found to inhibit the activity of other enzymes, such as 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. This compound has also been found to modulate the activity of ion channels, such as the voltage-gated sodium channel, and to act as an agonist of the cannabinoid receptor, CB1.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also highly toxic and should be handled with care. It should also be noted that this compound is a potent inhibitor of cyclooxygenase-2 (COX-2), and its use in experiments may lead to unexpected results.
Zukünftige Richtungen
The potential applications of N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide are vast and there are many possible future directions for research. One potential direction is to further explore the effects of this compound on other enzymes, such as 5-lipoxygenase (5-LOX) and other ion channels. Additionally, the effects of this compound on other cellular processes, such as apoptosis and cell differentiation, could be studied. Additionally, further research into the mechanisms of action of this compound could be conducted to better understand its effects on various biochemical and physiological processes. Finally, further research into the potential therapeutic applications of this compound could be conducted to explore its potential for use in the treatment of various diseases and conditions.
Synthesemethoden
N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide is synthesized from CMPA through a two-step reaction. The first step involves the reaction of CMPA with acetic anhydride in the presence of a base, such as potassium carbonate, to form the acetylated product, 4-acetylphenyl-4-chloro-2-methylphenoxybutanamide. The second step involves the reaction of the acetylated product with 4-chloro-2-methylphenol in the presence of a base, such as potassium hydroxide, to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide has been studied extensively for its biochemical and physiological effects and has been found to have a variety of potential applications in medical and scientific research. It has been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. This compound has also been studied for its potential to inhibit the activity of other enzymes, such as 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. This compound has also been studied for its potential to modulate the activity of ion channels, such as the voltage-gated sodium channel, and to act as an agonist of the cannabinoid receptor, CB1.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-13-12-16(20)7-10-18(13)24-11-3-4-19(23)21-17-8-5-15(6-9-17)14(2)22/h5-10,12H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCPJTDXIXBQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2903965.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
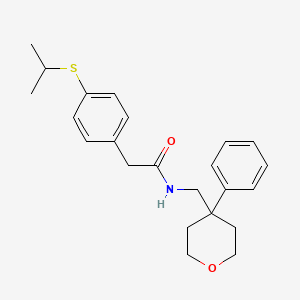
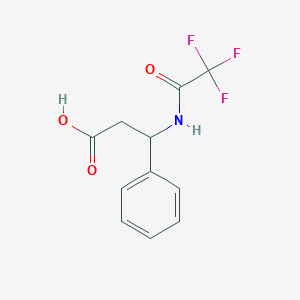
![6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2903973.png)
![N-[1-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B2903974.png)

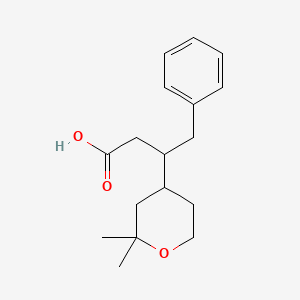
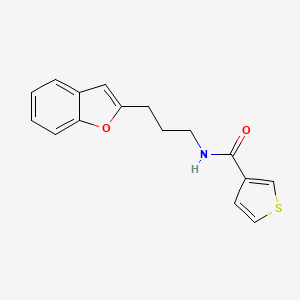

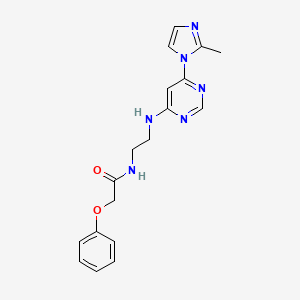
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2903981.png)
